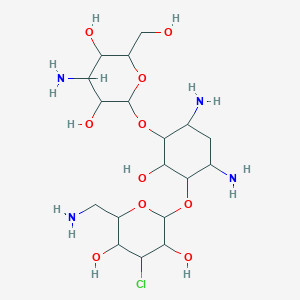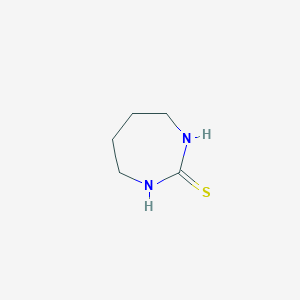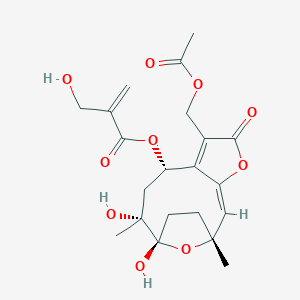
FK-739
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FK-739 est un médicament à petite molécule qui fonctionne comme un antagoniste du récepteur de l'angiotensine II de type 1. Il a été initialement développé par Astellas Pharma, Inc. pour le traitement des maladies cardiovasculaires, en particulier l'hypertension . Le composé a une formule moléculaire de C24H23N7Na et un poids moléculaire de 409,49 g/mol .
Méthodes De Préparation
FK-739 peut être synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiques. La voie de synthèse implique généralement la préparation de la structure de base suivie de l'introduction de groupes fonctionnels. La voie de synthèse exacte et les méthodes de production industrielle sont exclusives et non divulguées publiquement. Il est connu que this compound est disponible sous forme d'acide libre et de base libre .
Analyse Des Réactions Chimiques
FK-739 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Le composé peut être réduit pour former des dérivés réduits.
Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers nucléophiles et électrophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
Chimie : this compound est utilisé comme composé de référence dans les études impliquant des antagonistes du récepteur de l'angiotensine II de type 1.
Biologie : Le composé est utilisé pour étudier les effets de l'antagonisme du récepteur de l'angiotensine II de type 1 sur les processus cellulaires.
Médecine : this compound a été étudié pour son potentiel thérapeutique dans le traitement de l'hypertension et d'autres maladies cardiovasculaires. .
Mécanisme d'action
This compound exerce ses effets en antagonisant le récepteur de l'angiotensine II de type 1 (AT1R). Ce récepteur est impliqué dans la régulation de la pression artérielle et de l'équilibre hydrique. En bloquant la liaison de l'angiotensine II à AT1R, this compound réduit la vasoconstriction, la sécrétion d'aldostérone et la réabsorption du sodium, ce qui entraîne une diminution de la pression artérielle . Les cibles moléculaires et les voies impliquées comprennent le système rénine-angiotensine-aldostérone (RAAS) et diverses voies de signalisation associées à AT1R .
Applications De Recherche Scientifique
Chemistry: FK-739 is used as a reference compound in studies involving angiotensin II type 1 receptor antagonists.
Biology: The compound is used to study the effects of angiotensin II type 1 receptor antagonism on cellular processes.
Medicine: this compound has been investigated for its therapeutic potential in treating hypertension and other cardiovascular diseases. .
Mécanisme D'action
FK-739 exerts its effects by antagonizing the angiotensin II type 1 receptor (AT1R). This receptor is involved in the regulation of blood pressure and fluid balance. By blocking the binding of angiotensin II to AT1R, this compound reduces vasoconstriction, aldosterone secretion, and sodium reabsorption, leading to a decrease in blood pressure . The molecular targets and pathways involved include the renin-angiotensin-aldosterone system (RAAS) and various signaling pathways associated with AT1R .
Comparaison Avec Des Composés Similaires
FK-739 est comparé à d'autres antagonistes du récepteur de l'angiotensine II de type 1, tels que :
Losartan : Un autre antagoniste d'AT1R utilisé pour traiter l'hypertension. This compound a montré une efficacité similaire dans la réduction de la pression artérielle, mais peut avoir des propriétés pharmacocinétiques différentes.
Valsartan : Comme this compound, le valsartan est utilisé pour traiter l'hypertension et l'insuffisance cardiaque. This compound peut offrir des avantages uniques en termes de sélectivité du récepteur et d'affinité de liaison.
Candesartan : Un autre antagoniste d'AT1R avec un mécanisme d'action similaire. .
Ces comparaisons mettent en évidence la singularité de this compound en termes de structure chimique, de propriétés de liaison au récepteur et d'applications thérapeutiques potentielles.
Propriétés
Numéro CAS |
136042-19-8 |
|---|---|
Formule moléculaire |
C24H22N7Na |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
sodium;2-butyl-3-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C24H22N7.Na/c1-2-3-10-22-26-21-9-6-15-25-24(21)31(22)16-17-11-13-18(14-12-17)19-7-4-5-8-20(19)23-27-29-30-28-23;/h4-9,11-15H,2-3,10,16H2,1H3;/q-1;+1 |
Clé InChI |
YFABTKCYNBWJHS-UHFFFAOYSA-N |
SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)N=CC=C2.[Na+] |
SMILES isomérique |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)N=CC=C2.[Na+] |
SMILES canonique |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=N[N-]5)N=CC=C2.[Na+] |
Key on ui other cas no. |
136042-19-8 |
Synonymes |
2-butyl-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine 3H-imidazo(4,5-b)pyridine, 2-butyl-3-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-, sodium salt FK 739 FK-739 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



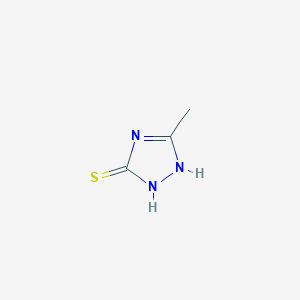
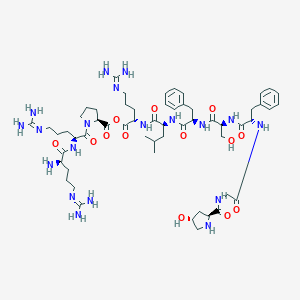

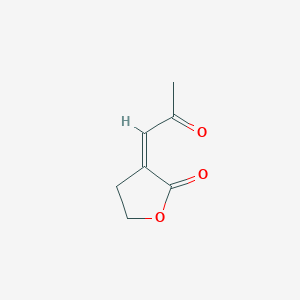
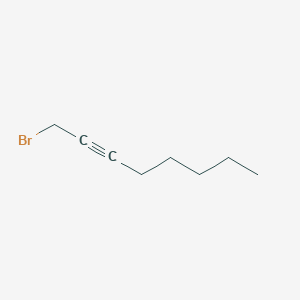
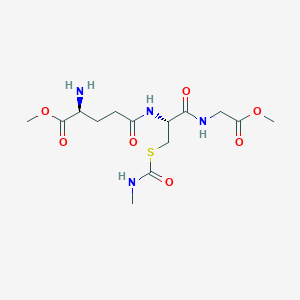
![1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B148866.png)

